molecular formula C16H24ClNO2 B6031155 Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride

Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride

Cat. No.: B6031155
M. Wt: 297.82 g/mol
InChI Key: MMXMVMNIQXMSGT-UHFFFAOYSA-N
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Description

Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to a methylamino group and a propanoate ester. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 1-phenylcyclopentylmethanol with a suitable amine, such as methylamine, under acidic conditions to form the intermediate 1-phenylcyclopentylmethylamine.

    Esterification: The intermediate is then reacted with methyl 3-bromopropanoate in the presence of a base, such as sodium hydroxide, to form the ester linkage, resulting in Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1-phenylcyclohexyl)methylamino]propanoate;hydrochloride
  • 3-[(1-phenylcyclopentyl)methylamino]propanenitrile

Uniqueness

Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride is unique due to its specific structural features, such as the phenylcyclopentyl group and the propanoate ester. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-19-15(18)9-12-17-13-16(10-5-6-11-16)14-7-3-2-4-8-14;/h2-4,7-8,17H,5-6,9-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXMVMNIQXMSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1(CCCC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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